ethyl N-[(4-methylphenyl)carbamothioyl]carbamate
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Overview
Description
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate is a chemical compound with the molecular formula C11H14N2O2S . This compound is part of the carbamate family, which includes various esters of carbamic acids. It is characterized by the presence of a carbamate group (NH2COO-) and a thioxomethyl group attached to a 4-methylphenyl ring.
Preparation Methods
The synthesis of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. Industrial production methods may involve the use of supercritical carbon dioxide as a solvent to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group, resulting in the formation of a simpler carbamate ester.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzymes, leading to the desired biological or chemical effect. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate can be compared with other similar compounds such as:
Carbamic acid, 4-methylphenyl, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, 4-methoxyphenyl, ethyl ester: This compound has a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological activity.
The uniqueness of carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52009-44-6 |
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Molecular Formula |
C11H14N2O2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
ethyl N-[(4-methylphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-11(14)13-10(16)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,12,13,14,16) |
InChI Key |
HDYLCXZLIUBLFM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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